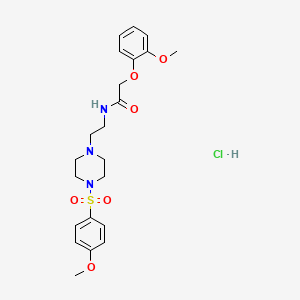

2-(2-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Description

The compound 2-(2-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride features a 2-methoxyphenoxy group attached to an acetamide backbone, which is further linked via an ethyl chain to a piperazine ring. The piperazine moiety is substituted at the 4-position with a 4-methoxyphenylsulfonyl group, and the compound exists as a hydrochloride salt. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural components—particularly the sulfonylpiperazine and methoxyphenoxy motifs—are common in bioactive molecules targeting enzymes, receptors, or ion channels (e.g., CFTR correctors, MMP inhibitors) .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S.ClH/c1-29-18-7-9-19(10-8-18)32(27,28)25-15-13-24(14-16-25)12-11-23-22(26)17-31-21-6-4-3-5-20(21)30-2;/h3-10H,11-17H2,1-2H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPCUKGDDFXITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This can have therapeutic implications for various disorders.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, many arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity with the formation of the pharmacologically active metabolites.

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 416.54 g/mol. The structure includes a piperazine moiety, which is often associated with various biological activities such as enzyme inhibition and receptor modulation.

Research indicates that compounds containing piperazine derivatives can interact with various biological targets:

- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function and providing therapeutic effects in neurodegenerative diseases like Alzheimer's disease .

- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, influencing various signaling pathways related to neurotransmission and cellular responses. Such interactions can modulate ion channel activities and affect physiological processes .

Biological Activity Data

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of similar piperazine derivatives in rodent models. Results showed significant improvement in cognitive functions when treated with these compounds, suggesting potential applications in treating Alzheimer's disease .

- Antidepressant Activity : Another investigation focused on the antidepressant-like effects of piperazine derivatives in behavioral models. The results indicated that these compounds could reduce depressive symptoms, possibly through serotonergic mechanisms .

- Antitumor Activity : Preliminary studies have suggested that compounds structurally similar to the target molecule exhibit cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapy .

Comparison with Similar Compounds

Key Structural Features

The target compound’s design integrates two critical pharmacophores:

- Methoxyphenoxy-acetamide: May enhance membrane permeability and confer selectivity via aromatic interactions.

Comparative Analysis of Analogs

The following table summarizes structurally related compounds and their properties:

Substituent Effects on Activity

- Methoxy vs. Halogen Substitutions : Compounds with methoxy groups (e.g., target compound, VRT-325) likely exhibit balanced lipophilicity for membrane penetration, whereas halogenated analogs () may prioritize target binding through electronegative interactions .

- Sulfonylpiperazine Variations : The 4-methoxyphenylsulfonyl group in the target compound and VRT-325 contrasts with the 4-methylphenylsulfonyl group in . Methoxy groups generally increase solubility but may reduce metabolic stability compared to methyl substituents .

- Backbone Flexibility : The target’s ethyl-acetamide linker provides flexibility, whereas rigid groups like dioxoisoindolinyl () or thiazole () may restrict binding to planar active sites .

Hypothetical Pharmacological Implications

- CFTR Correction : The sulfonylpiperazine moiety in VRT-325 demonstrates efficacy in rescuing ΔF508-CFTR misprocessing, implying the target compound may share this activity .

- Enzyme Inhibition : Piperazine-acetamide derivatives in show MMP inhibitory activity (IC50 values: 0.5–2.0 µM), suggesting the target could modulate similar pathways .

- Solubility vs. Potency Trade-offs : The hydrochloride salt form of the target compound likely improves aqueous solubility, critical for oral bioavailability, but may require optimization for blood-brain barrier penetration .

Q & A

Q. What are the critical steps and challenges in synthesizing 2-(2-methoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride with high purity?

Methodological Answer: Synthesis involves multi-step reactions, including:

- Sulfonylation of piperazine: Reacting piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.

- Acetamide coupling: Introducing the 2-(2-methoxyphenoxy)acetamide moiety via nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt.

- Hydrochloride salt formation: Treating the free base with HCl in a polar solvent (e.g., ethanol).

Key Challenges: - Purification: Column chromatography or recrystallization is essential to remove unreacted intermediates.

- Reaction monitoring: Thin-layer chromatography (TLC) ensures stepwise progress .

Q. Which spectroscopic and analytical methods are optimal for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm methoxy, sulfonyl, and acetamide groups. For example, the methoxy protons resonate at δ 3.7–3.9 ppm, while sulfonyl groups influence adjacent proton splitting .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the piperazine and acetamide moieties .

- HPLC: Ensures >95% purity by reverse-phase chromatography using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the pharmacological mechanism of action of this compound?

Methodological Answer:

- Target identification: Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like carbonic anhydrase or neurotransmitter receptors (e.g., serotonin receptors) due to structural similarities to sulfonamide-based inhibitors .

- In vitro assays:

- Enzyme inhibition: Measure IC₅₀ values against purified enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays.

- Receptor binding: Radioligand displacement assays (e.g., 5-HT receptor subtypes) .

- Cellular models: Evaluate cytotoxicity and pathway modulation (e.g., apoptosis, cAMP levels) in cancer or neuronal cell lines .

Q. What strategies are effective in resolving contradictions in reported biological activities of structurally related compounds?

Methodological Answer:

- Orthogonal assays: Validate activity using independent methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Compound stability studies: Assess degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out artifacts .

- Batch-to-batch variability: Compare biological activity across synthesized batches using standardized protocols .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

- Substituent variation: Synthesize analogs with modified methoxy groups (e.g., 4-fluoro vs. 4-chloro) or piperazine replacements (e.g., morpholine).

- Pharmacokinetic profiling: Measure logP (via shake-flask method) and metabolic stability (e.g., liver microsomes) to guide solubility and bioavailability improvements .

- Biological testing: Rank analogs by potency (IC₅₀) and selectivity (e.g., kinase panel screening) .

Data Analysis and Experimental Design

Q. What experimental approaches can address low yield or impurity during the final coupling step of synthesis?

Methodological Answer:

- Reaction optimization: Vary solvents (e.g., DMF vs. DCM), bases (e.g., K₂CO₃ vs. NaH), or temperatures (room temp vs. 50°C).

- Catalyst screening: Test coupling agents like HATU or DCC for improved efficiency.

- In-line analytics: Use FTIR or ReactIR to monitor intermediate formation in real time .

Q. How should researchers design stability studies to assess the compound’s suitability for long-term storage?

Methodological Answer:

- Forced degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks.

- Analytical endpoints: Track degradation via HPLC purity and LC-MS identification of byproducts (e.g., hydrolysis of the sulfonamide group) .

Method Development and Validation

Q. What analytical methods are recommended for quantifying this compound in biological matrices (e.g., plasma)?

Methodological Answer:

- LC-MS/MS: Develop a MRM (multiple reaction monitoring) method with deuterated internal standards to enhance sensitivity.

- Sample preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

- Validation parameters: Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Conflict Resolution in Data Interpretation

Q. How can conflicting results from enzyme inhibition assays and cellular activity studies be reconciled?

Methodological Answer:

- Membrane permeability: Measure cellular uptake via LC-MS (intracellular concentration vs. extracellular dose).

- Off-target effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

- Metabolite interference: Test if active metabolites (e.g., hydrolyzed acetamide) contribute to cellular activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.